



Application Note: Quantification of AUDA in Plasma by LC-MS/MS

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Compound of Interest

12-(3-Adamantan-1-ylureido)dodecanoic acid

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Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), a potent soluble epoxide hydrolase (sEH) inhibitor, in plasma samples. The method utilizes solid-phase extraction (SPE) for sample cleanup and an isotopelabeled internal standard (IS) for accurate quantification. The described method is highly selective and sensitive, making it suitable for pharmacokinetic and pharmacodynamic studies in drug development.

Introduction

AUDA is a widely studied inhibitor of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, AUDA increases the bioavailability of EETs, which have demonstrated beneficial effects in various disease models, including hypertension, inflammation, and cardiovascular disease. Accurate quantification of AUDA in biological matrices is crucial for understanding its pharmacokinetic profile and for elucidating its mechanism of action in preclinical and clinical research. This document provides a detailed protocol for the analysis of AUDA in plasma using LC-MS/MS.

Experimental



Materials and Reagents

- AUDA analytical standard (≥98% purity)
- AUDA-d11 internal standard (IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (≥98%)
- Human plasma (K2-EDTA)
- Oasis HLB SPE cartridges

Instrumentation

- A sensitive triple quadrupole mass spectrometer
- A high-performance liquid chromatography (HPLC) system
- A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 μm)

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of AUDA from plasma.

- Pre-treatment: Thaw plasma samples at room temperature. Spike 100 μ L of plasma with 10 μ L of the internal standard working solution (AUDA-d11, 100 ng/mL in methanol).
- Acidification: Add 200 μL of 4% phosphoric acid in water to the plasma sample and vortex for 10 seconds.
- SPE Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.



- Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 25% methanol in water.
- Elution: Elute AUDA and the IS with 1 mL of acetonitrile.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

Parameter	Value
HPLC Column	C18, 2.1 x 50 mm, 1.8 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Gradient	5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and reequilibrate for 0.9 min

Table 2: Mass Spectrometry Parameters



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transition (AUDA)	421.3 > 222.2
MRM Transition (IS)	432.3 > 222.2
Collision Energy (AUDA)	25 eV
Collision Energy (IS)	25 eV
Ion Source Temperature	500°C
IonSpray Voltage	5500 V

Method Validation

The method was validated according to standard bioanalytical method validation guidelines.

Table 3: Method Validation Parameters

Parameter	Result
Linearity Range	0.5 - 500 ng/mL
Correlation Coefficient (r²)	> 0.995
LLOQ	0.5 ng/mL
Precision & Accuracy	
LLOQ (n=6)	CV < 15%, Accuracy within ±15%
LQC (1.5 ng/mL, n=6)	CV < 10%, Accuracy within ±10%
MQC (75 ng/mL, n=6)	CV < 10%, Accuracy within ±10%
HQC (400 ng/mL, n=6)	CV < 10%, Accuracy within ±10%
Recovery & Matrix Effect	
Extraction Recovery (mean)	> 85%
Matrix Effect (mean)	90 - 110%



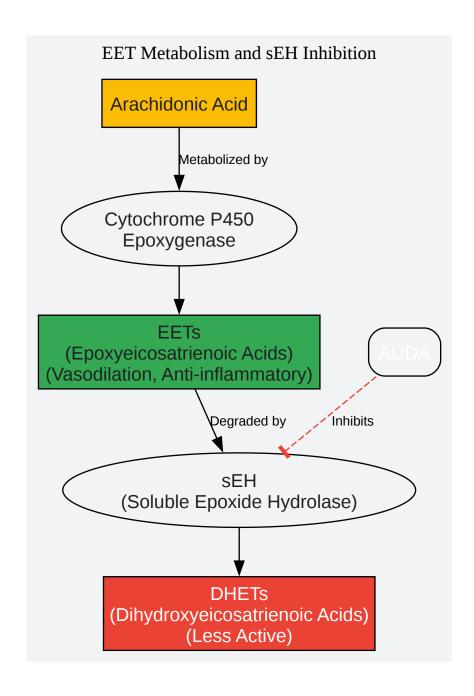
Diagrams



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Caption: Experimental workflow for AUDA quantification in plasma.





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Caption: AUDA inhibits sEH, preventing EET degradation.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of AUDA in plasma. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for high throughput and







selectivity. This method is well-suited for supporting pharmacokinetic and pharmacodynamic assessments of AUDA in drug development programs.

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